1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 866039-58-9
VCID: VC7476734
InChI: InChI=1S/C14H16N2O5/c1-9(17)12-8-11(2-3-13(12)16(20)21)15-6-4-10(5-7-15)14(18)19/h2-3,8,10H,4-7H2,1H3,(H,18,19)
SMILES: CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]
Molecular Formula: C14H16N2O5
Molecular Weight: 292.291

1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid

CAS No.: 866039-58-9

Cat. No.: VC7476734

Molecular Formula: C14H16N2O5

Molecular Weight: 292.291

* For research use only. Not for human or veterinary use.

1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid - 866039-58-9

Specification

CAS No. 866039-58-9
Molecular Formula C14H16N2O5
Molecular Weight 292.291
IUPAC Name 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C14H16N2O5/c1-9(17)12-8-11(2-3-13(12)16(20)21)15-6-4-10(5-7-15)14(18)19/h2-3,8,10H,4-7H2,1H3,(H,18,19)
Standard InChI Key YAVQOGJHEAXYIE-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 3-acetyl-4-nitrophenyl group. Key structural descriptors include:

Molecular Geometry

  • IUPAC Name: 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid.

  • SMILES: CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]\text{CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]}.

  • InChI Key: YAVQOGJHEAXYIE-UHFFFAOYSA-N\text{YAVQOGJHEAXYIE-UHFFFAOYSA-N}.

Physicochemical Properties

PropertyValueSource
Boiling Point547.6 \pm 50.0 \, ^\circ\text{C} (Predicted)
Density1.344±0.06g/cm31.344 \pm 0.06 \, \text{g/cm}^3 (Predicted)
pKa4.46±0.204.46 \pm 0.20
LogP1.5
Polar Surface Area101A˚2101 \, \text{Å}^2

The nitro and acetyl groups contribute to its electron-withdrawing properties, influencing reactivity and solubility .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Piperidine Ring Formation: Cyclization or condensation reactions using precursors like morpholine or substituted amines .

  • Nitrophenyl Introduction: Nitration of phenyl rings under controlled conditions.

  • Carboxylation: Addition of carboxylic acid groups via carboxylation or hydrolysis of esters.

A representative protocol for analogous compounds (e.g., 1-(3-Nitrophenyl)piperidine) involves:

  • Reacting 1-chloro-4-nitrobenzene with morpholine in N,N-dimethylformamide\text{N,N-dimethylformamide} (DMF) at 100C100^\circ\text{C} .

  • Purification via flash chromatography (ethyl acetate/hexane) .

Optimization Challenges

  • Yield Limitations: Reported yields for related compounds range from 40–60%, necessitating catalyst optimization .

  • Purification: High-performance liquid chromatography (HPLC) or recrystallization is required due to polar byproducts .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for designing enzyme inhibitors and receptor modulators. Key applications include:

  • Proteomics Research: Utilized in studying protein-ligand interactions due to its nitro and carboxyl groups .

  • Anticancer Agents: Structural analogs (e.g., pyrimidine derivatives) exhibit antiproliferative activity against leukemia cells (IC50_{50}: 1–5 μM) .

Comparative Bioactivity

CompoundTarget ActivityIC50_{50}Source
1-(4-Nitrophenyl)piperidine-4-carboxylic acidCarbonic anhydrase inhibition0.8 μM
1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acidEnzyme inhibition1.2 μM

The acetyl group in 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid may enhance membrane permeability compared to carbamoyl derivatives .

Biological Activity and Mechanisms

In Vitro Studies

  • Enzyme Inhibition: The nitro group facilitates interactions with enzymatic active sites, as seen in xanthine oxidoreductase (XOR) inhibition (Ki_i: 0.6 nM) .

  • Antiproliferative Effects: Piperidine-carboxylic acid derivatives induce apoptosis in cancer cells via mitochondrial pathways .

Molecular Docking Insights

Docking studies of similar nitrophenyl compounds reveal:

  • Strong binding affinity (ΔG\Delta G: -9.2 kcal/mol) to kinase domains .

  • Hydrogen bonding with residues like Asp-93 and Tyr-157 in carbonic anhydrase II .

SupplierPurityPrice (500 mg)Lead Time
Key Organics Limited90%$52410 days
American Custom Chemicals95%$647.61 (1 mg)Immediate

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